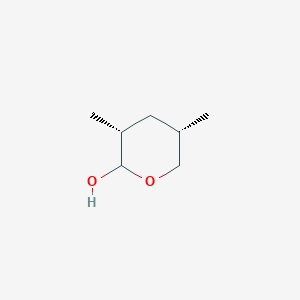![molecular formula C48H64N2O4 B14257965 2,2'-(1,4-Phenylene)bis{5-cyclohexyl-6-[(2-ethylhexyl)oxy]-1,3-benzoxazole} CAS No. 393185-76-7](/img/structure/B14257965.png)
2,2'-(1,4-Phenylene)bis{5-cyclohexyl-6-[(2-ethylhexyl)oxy]-1,3-benzoxazole}
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-(1,4-Phenylene)bis{5-cyclohexyl-6-[(2-ethylhexyl)oxy]-1,3-benzoxazole} is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzoxazole core, which is a heterocyclic compound containing both nitrogen and oxygen atoms. The presence of cyclohexyl and ethylhexyl groups further enhances its chemical stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,4-Phenylene)bis{5-cyclohexyl-6-[(2-ethylhexyl)oxy]-1,3-benzoxazole} typically involves a multi-step process One common method is the condensation reaction between 2-aminophenol and a suitable aldehyde or ketone, followed by cyclization to form the benzoxazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
化学反応の分析
Types of Reactions
2,2’-(1,4-Phenylene)bis{5-cyclohexyl-6-[(2-ethylhexyl)oxy]-1,3-benzoxazole} can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzoxazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
科学的研究の応用
2,2’-(1,4-Phenylene)bis{5-cyclohexyl-6-[(2-ethylhexyl)oxy]-1,3-benzoxazole} has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
作用機序
The mechanism of action of 2,2’-(1,4-Phenylene)bis{5-cyclohexyl-6-[(2-ethylhexyl)oxy]-1,3-benzoxazole} involves its interaction with specific molecular targets and pathways. The benzoxazole core can interact with various biological molecules, potentially inhibiting or activating specific pathways. The cyclohexyl and ethylhexyl groups may enhance its binding affinity and stability, leading to more effective interactions.
類似化合物との比較
Similar Compounds
- 2,2’-[6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diyl]bis(5-{[(2R)-2-hydroxy-3-(4-hydroxyphenyl)propyl]oxy}phenol)
- 4′,4′′′′- (1,4-Phenylene)bis (2,2′:6′,2′′-terpyridine)
Uniqueness
2,2’-(1,4-Phenylene)bis{5-cyclohexyl-6-[(2-ethylhexyl)oxy]-1,3-benzoxazole} stands out due to its unique combination of structural features, including the benzoxazole core and the presence of cyclohexyl and ethylhexyl groups
特性
CAS番号 |
393185-76-7 |
|---|---|
分子式 |
C48H64N2O4 |
分子量 |
733.0 g/mol |
IUPAC名 |
5-cyclohexyl-2-[4-[5-cyclohexyl-6-(2-ethylhexoxy)-1,3-benzoxazol-2-yl]phenyl]-6-(2-ethylhexoxy)-1,3-benzoxazole |
InChI |
InChI=1S/C48H64N2O4/c1-5-9-17-33(7-3)31-51-43-29-45-41(27-39(43)35-19-13-11-14-20-35)49-47(53-45)37-23-25-38(26-24-37)48-50-42-28-40(36-21-15-12-16-22-36)44(30-46(42)54-48)52-32-34(8-4)18-10-6-2/h23-30,33-36H,5-22,31-32H2,1-4H3 |
InChIキー |
NLNDTEDPAJBVKF-UHFFFAOYSA-N |
正規SMILES |
CCCCC(CC)COC1=CC2=C(C=C1C3CCCCC3)N=C(O2)C4=CC=C(C=C4)C5=NC6=C(O5)C=C(C(=C6)C7CCCCC7)OCC(CC)CCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{4-(3-Methylphenyl)-2-[2-(methylsulfanyl)ethyl]-1,3-thiazol-5-yl}pyridin-2-amine](/img/structure/B14257888.png)
![Methanesulfonamide, N,N'-[1,4-phenylenebis(oxy-4,1-phenylene)]bis[1,1,1-trifluoro-(9CI)](/img/structure/B14257894.png)
![4-{4-(3,5-Dimethylphenyl)-2-[4-(methanesulfinyl)phenyl]-1,3-thiazol-5-yl}-2-methylpyridine](/img/structure/B14257903.png)
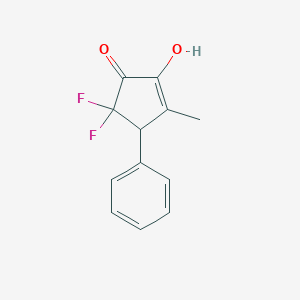
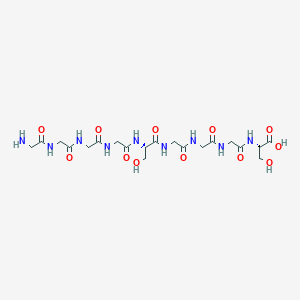
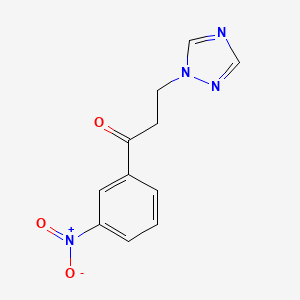
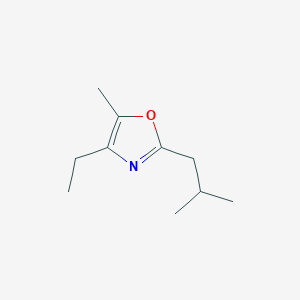
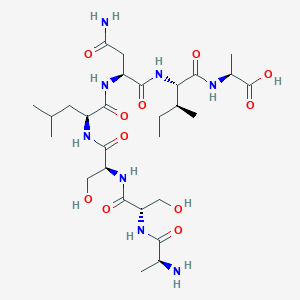
![9,12-Tetradecadienoic acid, 14-[(2R,3S)-3-ethyloxiranyl]-, (9Z,12Z)-](/img/structure/B14257951.png)
![1,2-Bis[2-(2-chloroethoxy)ethoxy]-4-(2,4,4-trimethylpentan-2-YL)benzene](/img/structure/B14257952.png)
![3-Pyridinamine, 6-chloro-N-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B14257958.png)
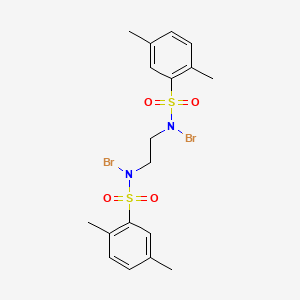
![2,4,6-Tris[(4-methylphenyl)methoxy]-1,3,5-triazine](/img/structure/B14257964.png)
